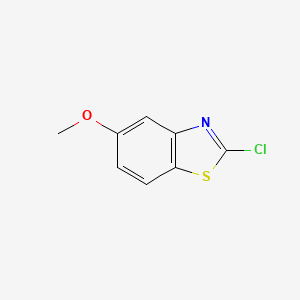

2-氯-5-甲氧基苯并噻唑

描述

2-Chloro-5-methoxybenzothiazole, also known as CMBT, is a heterocyclic organic compound composed of a benzene ring fused to a thiazole ring with a chlorine atom and a methoxy group attached at positions 2 and 5, respectively . It has a molecular weight of 199.66 .

Synthesis Analysis

The synthesis methods of benzothiazole derivatives, such as 2-Chloro-5-methoxybenzothiazole, can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry . These avoid the use of toxic solvents and minimize the formation of side products .

Molecular Structure Analysis

The molecular formula of 2-Chloro-5-methoxybenzothiazole is C8H6ClNOS . The average mass is 199.657 Da and the monoisotopic mass is 198.985855 Da .

Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

科学研究应用

重排和合成技术

- 在温和条件下将 2-氯甲基-5-甲氧基-4H-吡喃-4-酮转化为 2-氨基-5-羟基-6-甲氧基苯并噻唑盐酸盐,证明了氯甲氧基苯并噻唑衍生物在合成复杂结构中的化学多功能性和反应性(R. L. White, T. Schwan, R. Alaimo, 1980)。

在染料生产中的应用

- 2-氨基-6-甲氧基苯并噻唑在高温下重氮化,用于生产碱性染料,例证了在染料工业中的应用,展示了技术改进和工艺简化(A. Penchev, D. Simov, N. Gadjev, 1991)。

抗菌性能

- 研究了源自苯并噻唑的席夫碱(包括 2-氨基-4-甲氧基苯并噻唑)对各种病原菌的抗菌性能,表明在抗菌治疗中具有潜在应用(Mahmood-ul-hassan, Z. Chohan, C. Supuran, 2002)。

农业应用

- 合成并评估苯并噻唑的抗真菌、杀虫和除草活性证明了这些化合物在农业病虫害防治中的潜在用途。发现特定的苯并噻唑衍生物(包括带有甲氧基的衍生物)对各种害虫具有显著的活性(T. Hisano, M. Ichikawa, K. Tsumoto, M. Tasaki, 1982)。

材料科学和分析应用

- 使用巯基苯并噻唑作为激光解吸电离质谱的新基质说明了在分析化学中的应用,特别是在提高质谱分析的灵敏度和分辨率方面(N. Xu, Z. Huang, J. Watson, Douglas A. Gagecor, 1997)。

有机和药物化学

- 合成碳-11 标记的氟化 2-芳基苯并噻唑作为潜在的 PET 癌症成像剂,突出了在药物化学中的用途,特别是在设计用于疾病状态体内成像的探针方面(Min Wang, Mingzhang Gao, B. Mock, K. Miller, G. Sledge, G. Hutchins, Q. Zheng, 2006)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target the dpre1 enzyme in mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with dna .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s predicted physicochemical properties, such as a high gi absorption and bbb permeability, suggest that it may have good bioavailability .

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Action Environment

The compound’s predicted properties, such as its stability under inert gas at 2–8 °c, suggest that it may be sensitive to temperature and atmospheric conditions .

安全和危害

未来方向

While specific future directions for 2-Chloro-5-methoxybenzothiazole were not found, benzothiazoles are considered to be of great interest for drug design due to their high biological and pharmacological activity . Therefore, it is likely that future research will continue to explore the potential uses of 2-Chloro-5-methoxybenzothiazole and other benzothiazoles in the development of new drugs and materials .

属性

IUPAC Name |

2-chloro-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUERHMFUYYXLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427600 | |

| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3507-28-6 | |

| Record name | 2-Chloro-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

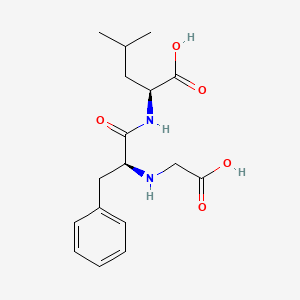

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。